(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Overview
Description
(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a synthetic organic compound with a molecular formula of C14H18N2O. This compound features an indole moiety linked to a tetrahydrofuran ring via a methylamine bridge. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methylamine Bridge: The indole derivative is then reacted with formaldehyde and a primary amine (such as methylamine) in a Mannich reaction to form the (1H-Indol-3-ylmethyl)amine intermediate.
Formation of the Tetrahydrofuran Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Alcohols or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-ylmethyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
(1H-Indol-3-ylmethyl)-(piperidin-2-ylmethyl)-amine: Contains a piperidine ring instead of tetrahydrofuran.
(1H-Indol-3-ylmethyl)-(morpholin-2-ylmethyl)-amine: Features a morpholine ring instead of tetrahydrofuran.
Uniqueness
(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the combination of the indole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. The presence of both aromatic and heterocyclic structures allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-(oxolan-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-2,5-6,9,12,15-16H,3-4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAGFSDMDPMFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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